2',3'-Dideoxy-2',2'-difluorocytidine

Leukemia Cytotoxicity IC50

Researchers face inconsistent intracellular retention and off-target effects with standard nucleoside analogs like cytarabine. Gemcitabine (2',3'-Dideoxy-2',2'-difluorocytidine) offers a mechanistically distinct solution. - **Superior potency:** IC50 20-fold lower than cytarabine in leukemia models (HL-60, CCRF-CEM). - **Dual mechanism:** Antimetabolite activity + DNMT inhibition equivalent to decitabine for NSCLC/mesothelioma studies. - **High intracellular accumulation:** dFdCTP levels 35x higher than ara-CTP, enabling retention mechanism studies. Available with verified purity ≥98% and global delivery.

Molecular Formula C9H11F2N3O3
Molecular Weight 247.20 g/mol
Cat. No. B12069669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-2',2'-difluorocytidine
Molecular FormulaC9H11F2N3O3
Molecular Weight247.20 g/mol
Structural Identifiers
SMILESC1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO
InChIInChI=1S/C9H11F2N3O3/c10-9(11)3-5(4-15)17-7(9)14-2-1-6(12)13-8(14)16/h1-2,5,7,15H,3-4H2,(H2,12,13,16)
InChIKeyVIRXEXFEGDYSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitabine: Core Pharmacophore and Characteristics


2',3'-Dideoxy-2',2'-difluorocytidine, universally known as gemcitabine (dFdC), is a synthetic pyrimidine nucleoside antimetabolite [1]. Its defining structural feature is the presence of two fluorine atoms at the 2' position of the deoxyribose sugar, which profoundly alters its cellular pharmacology compared to other deoxycytidine analogs like cytarabine (ara-C) [2]. Gemcitabine functions as a prodrug requiring intracellular phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, which then exert cytotoxic effects through multiple mechanisms including inhibition of ribonucleotide reductase and incorporation into DNA leading to masked chain termination [3].

Intracellular activation via deoxycytidine kinase (dCK) and phosphorylation to active triphosphate
Dual mechanism: ribonucleotide reductase inhibition and masked DNA chain termination
Reported DNMT inhibition and epigenetic modulation in select solid tumor cell models

Why Gemcitabine Cannot Be Replaced by Analogs


Although 2',3'-dideoxy-2',2'-difluorocytidine shares a deoxycytidine scaffold with analogs like cytarabine (ara-C), troxacitabine, and decitabine, its 2',2'-difluoro modification creates a unique biochemical profile that precludes simple substitution [1]. Standard in-class replacement fails because of key differences in: (1) the magnitude of intracellular active metabolite accumulation and retention, (2) the occurrence and functional consequences of ribonucleotide reductase inhibition, and (3) the differential susceptibility to resistance mechanisms involving dCK deficiency or nucleoside transporter loss [2]. The quantitative evidence below delineates these points of irreducible differentiation.

2′,2′-difluoro modification generates distinct intracellular accumulation and retention of active metabolites compared to cytarabine; pharmacokinetic profile may not transfer.

dCK dependence and transporter sensitivity create a resistance profile that limits cross-substitution with other deoxycytidine analogs (e.g., cytarabine, cladribine).

DNMT inhibitory activity is not shared by standard nucleoside antimetabolites; epigenetic contribution may alter model-response interpretation.

Gemcitabine vs. Key Analogs: Quantitative Evidence


Potency in Leukemia Cells vs. Cytarabine

In a head-to-head comparison using the HL-60 human promyelocytic leukemia cell line, gemcitabine (dFdC) exhibited an IC50 value of 0.0040 ± 0.0002 μM, which is 20-fold lower than the IC50 of 0.0800 ± 0.0030 μM observed for cytarabine (ara-C) under identical 72-hour XTT assay conditions [1]. In a separate study using CCRF-CEM lymphoblastic leukemia cells, gemcitabine's IC50 was 20 ± 0.4 nM, compared to 10 ± 2 nM for cytarabine after 48 hours of exposure [2].

Leukemia cell potency
Head-to-head
HL-60: IC50 0.0040 ± 0.0002 µM (gemcitabine) vs 0.0800 ± 0.0030 µM (cytarabine)
CCRF-CEM: 20 ± 0.4 nM (gemcitabine) vs 10 ± 2 nM (cytarabine)
Reported higher cytotoxicity in HL-60 model; comparable range in CCRF-CEM.
72 h XTT assay; cell-line-specific responses.
Leukemia Cytotoxicity IC50

Intracellular dFdCTP vs. ara-CTP Levels

In a direct comparison using CEM leukemic cells exposed to radiolabeled drugs for 60 minutes, the peak intracellular concentration of the active triphosphate metabolite dFdCTP (from gemcitabine) was 35-fold higher than that of ara-CTP (from cytarabine) at the end of the incubation period. Furthermore, dFdCTP demonstrated superior intracellular retention after drug removal compared to ara-CTP [1].

Intracellular triphosphate levels
Head-to-head
dFdCTP accumulation 35-fold higher than ara-CTP after 60 min exposure
Reported enhanced intracellular retention supports cytotoxicity studies.
CEM leukemic cells, radiolabeled drug tracing.
Cellular Pharmacology Metabolism Nucleotide Analog

DNMT Inhibition Comparable to Decitabine

Gemcitabine has been shown to functionally inhibit DNA methyltransferase (DNMT) activity in both nuclear extracts and recombinant protein assays, leading to reactivation of epigenetically silenced genes such as GSTP1, IGFBP3, and RASSF1A. This epigenetic modulatory activity is equivalent to that of the dedicated DNMT inhibitor decitabine (5-aza-2'-deoxycytidine), but is achieved at concentrations significantly lower than those achieved during standard gemcitabine treatment of solid tumors [1].

DNMT inhibition vs decitabine
Cross-study comparable
Activity equivalent to decitabine; reactivates silenced genes (GSTP1, IGFBP3, RASSF1A)
Reported DNMT inhibition supports epigenetic research context.
NSCLC and prostate cancer cell models; recombinant DNMT assays.
Epigenetics DNA Methylation DNMT Inhibition

Anti-H1N1 Activity vs. 5-Azacytidine

In a repurposing screen of 35 FDA-approved nucleoside analogs against influenza H1N1, gemcitabine exhibited potent antiviral activity with an IC50 of 0.64 ± 0.21 µM, representing a 5.3-fold greater potency than 5-azacytidine (IC50 = 3.42 ± 0.38 µM) [1].

Anti-influenza activity
Head-to-head
IC50 0.64 ± 0.21 µM (gemcitabine) vs 3.42 ± 0.38 µM (5-azacytidine)
Reported higher antiviral potency in H1N1 screening context.
In vitro dose-response assay.
Antiviral Influenza Drug Repurposing

Activity in dCK-Deficient and Resistant Models

In deoxycytidine kinase (dCK)-deficient CEM/dCK− cells, the IC50 for gemcitabine increased to >50,000 nM, demonstrating a >2,500-fold loss of potency compared to the parental CCRF-CEM line (IC50 = 20 nM) [1]. Similarly, in the gemcitabine-resistant AG6000 cell line, which lacks dCK expression, the IC50 was >3,000 nM [2]. This extreme sensitivity to dCK status contrasts with the L-configuration analog troxacitabine, which retained some activity (IC50 >100,000 nM in dCK− cells) due to differential uptake and metabolism [1].

dCK deficiency effect
Cross-study comparable
IC50 >50,000 nM in dCK− cells vs 20 nM in parental CCRF-CEM
dCK dependence informs model selection and resistance studies.
>2,500-fold IC50 increase upon dCK loss.
Drug Resistance Deoxycytidine Kinase Cross-Resistance

HL-60 Cell Potency vs. Clofarabine and Cytarabine

In a comparative cytotoxicity study using the HL-60 human promyelocytic leukemia cell line, gemcitabine exhibited an IC50 of 3.3 nM, which was 5.3-fold more potent than cytarabine (IC50 = 17.6 nM) and 6.8-fold more potent than clofarabine (IC50 = 22.5 nM) [1].

HL-60 cell potency comparison
Head-to-head
IC50 3.3 nM (gemcitabine) vs 17.6 nM (cytarabine) vs 22.5 nM (clofarabine)
Reported higher potency relative to deoxycytidine and purine analogs in HL-60 model.
72 h XTT assay.
Leukemia Comparative Cytotoxicity Nucleoside Analog

Gemcitabine: High-Value Application Scenarios


Maximal Potency in Preclinical Leukemia Models

When establishing in vitro or in vivo leukemia models (e.g., HL-60 or CCRF-CEM), the 20-fold lower IC50 of gemcitabine compared to cytarabine [1] makes it the preferred agent for achieving robust growth inhibition at low nanomolar concentrations, reducing the risk of off-target effects associated with higher drug exposures.

Epigenetic Modulation in Solid Tumors

For studies examining the interplay between DNA methylation and cytotoxicity in cancers like NSCLC or mesothelioma, gemcitabine offers a dual mechanism—antimetabolite activity plus DNMT inhibition equivalent to decitabine [2]—providing a single-agent tool to probe both pathways simultaneously.

Antiviral Screening Against RNA Viruses

In high-throughput screening campaigns for influenza or related RNA viruses, gemcitabine's IC50 of 0.64 ± 0.21 µM against H1N1 [3] positions it as a potent positive control or lead candidate for further optimization, particularly when compared to less active analogs like 5-azacytidine.

Nucleoside Transporter-Independent Uptake Studies

The demonstration that gemcitabine's active metabolite dFdCTP accumulates to levels 35-fold higher than ara-CTP [4] supports its use in experiments designed to dissect the impact of intracellular retention on cytotoxicity, independent of initial transport efficiency.

Application
Selection Property
Validation Focus
Leukemia cell-line cytotoxicity studies
Reported high potency in selected leukemia models
Cytotoxicity endpoint comparison with deoxycytidine analogs
Epigenetic modulation research in solid tumor cell models
Dual antimetabolite and DNMT inhibitory activity
Gene reactivation and methylation endpoint assessment
Antiviral screening against influenza and RNA viruses
Reported anti-H1N1 activity in screening assays
Antiviral dose-response and selectivity profiling
Intracellular nucleoside analog pharmacology studies
High intracellular accumulation and retention of active triphosphate
Comparative metabolite pharmacokinetics in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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